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Abstract

ZK756326 dihydrochloride is a potent and selective nonpeptide agonist of the CC chemokine
receptor 8 (CCR8), a G protein-coupled receptor implicated in various immunological
processes. This document provides an in-depth technical guide to the pharmacological profile
of ZK756326, summarizing its binding and functional activities, detailing the experimental
protocols used for its characterization, and illustrating its mechanism of action through signaling
pathway and workflow diagrams. The available data indicates that ZK756326 acts as a full
agonist at the CCR8 receptor, initiating downstream signaling through the Gai pathway.
Notably, comprehensive in vivo pharmacokinetic data and information on clinical trials for
ZK756326 dihydrochloride are not publicly available at this time.

Introduction

Chemokine receptors play a crucial role in mediating the migration of leukocytes and are
attractive targets for therapeutic intervention in inflammatory diseases, autoimmune disorders,
and HIV infection. The CC chemokine receptor 8 (CCR8) is predominantly expressed on Th2
lymphocytes, regulatory T cells, and macrophages, and its natural ligand is CCL1 (1-309).
ZK756326, with the chemical name 2-{2-[4-(3-phenoxybenzyl)piperazin-1-yllethoxy}ethanol,
has been identified as the first nonpeptide agonist of CCRS. Its small molecule nature offers
advantages over protein ligands in terms of stability and potential for oral bioavailability, making
it a valuable tool for studying CCR8 biology and a potential starting point for drug development.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b2578722?utm_src=pdf-interest
https://www.benchchem.com/product/b2578722?utm_src=pdf-body
https://www.benchchem.com/product/b2578722?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2578722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological
activity of ZK756326 dihydrochloride.

ble 1: indi Hini

Parameter Receptor Ligand Value (pM)

IC50 Human CCRS [1251]CCL1 (I-309) 1.8[1][2][3]

Table 2: Functional Agonist Activity

Assay Cell Line Parameter Value (nM)

i o Human CCRS8-
Calcium Mobilization _ EC50 245[4]
expressing cells

Table 3: Selectivity Profile
Receptors with IC50 > 50 Receptors with Notable
Receptor Family MM (at 50 pM test Off-Target Binding (IC50 in
concentration) pM)

CCR1, CCR2b, CCR3, CCR4,
CCR5, CCR6, CCR7, CXCR1,
CXCR2, CXCR3, CXCR4,
CX3CR1

Chemokine

alA, alB, alD, a2B, a2C, 31,
32 adrenergic; AT1; B2; CB1,
CB2; D1, D2, D3, D4, D5; ETA,

Other GPCRs ETB; H1, H2, H3; M1, M2, M3,
M4, M5; NOP; NTS1; S1A,
S1B, S1D, S2A, S4, S7

serotonin; V1A

5-HT1A (5.4), 5-HT2B (4.4), 5-
HT2C (34.8), 5-HT5A (16), 5-
HT6 (5.9), a2A-adrenergic
(<20)[1]

Mechanism of Action and Signaling Pathway
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ZK756326 functions as a full agonist at the CCR8 receptor, mimicking the action of the
endogenous ligand CCL1.[1][3] Its binding to CCR8 induces a conformational change in the
receptor, leading to the activation of the heterotrimeric G protein Gai.[3] This activation is
pertussis toxin-sensitive, confirming the involvement of the Gai subunit.[3] The dissociation of
the G protein subunits initiates downstream signaling cascades, including an increase in
intracellular calcium concentration and the activation of the MAPK/ERK pathway, evidenced by
the phosphorylation of ERK1/2.[3]
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Start: Prepare CCR8-expressing
cell membranes

Incubate membranes with
[*25]]CCL1 and varying
concentrations of ZK756326

!

Separate bound from free radioligand
via filtration (e.g., GF/B filter plates)

!

Wash filters to remove
non-specific binding

!

Measure radioactivity of bound
ligand using a scintillation counter

!

Analyze data using non-linear
regression to determine ICso

End: ICso Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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